molecular formula C28H30N4O3 B4176412 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4176412
M. Wt: 470.6 g/mol
InChI Key: MDPCUKSMKNKBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been proposed that 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell differentiation and growth.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to have low toxicity, which makes it a good candidate for in vitro and in vivo studies. However, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the development of 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine analogs that have improved solubility and bioavailability. Another area of interest is the investigation of the potential anti-inflammatory and neuroprotective effects of 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine and to identify potential targets for therapeutic intervention.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been studied for its anti-inflammatory properties, which could potentially be useful in treating conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have neuroprotective effects, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c33-28(24-11-9-23(10-12-24)22-7-3-1-4-8-22)31-19-17-29(18-20-31)25-13-14-26(32(34)35)27(21-25)30-15-5-2-6-16-30/h1,3-4,7-14,21H,2,5-6,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCUKSMKNKBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl{4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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